ethyl 1-nitrosopiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-nitrosopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(11)7-3-5-10(9-12)6-4-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQMXLKHSHYICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160114-74-9 | |
| Record name | ethyl 1-nitrosopiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Piperidine-4-Carboxylic Acid
The foundational step involves converting piperidine-4-carboxylic acid (isonipecotic acid) into its ethyl ester. A widely adopted protocol employs thionyl chloride (SOCl₂) in anhydrous ethanol under reflux conditions:
Reaction Conditions
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Substrate : Isonipecotic acid (1.29 g, 10.0 mmol)
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Reagents : Absolute ethanol (50 mL), SOCl₂ (2.91 mL, 40.0 mmol)
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Temperature : 0°C (initial cooling), reflux (48 h)
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Workup : Vacuum distillation, EtOAc extraction, NaOH wash, Na₂SO₄ drying
Mechanistic Insights
Thionyl chloride activates the carboxylic acid via chlorination, forming an acyl chloride intermediate. Nucleophilic attack by ethanol yields the ester, with HCl and SO₂ as byproducts. The exothermic reaction necessitates controlled addition at 0°C to prevent side reactions.
Analytical Data
Nitrosation of Ethyl Piperidine-4-Carboxylate
The second step introduces the nitroso group via reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl):
Standard Protocol
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Substrate : Ethyl piperidine-4-carboxylate (1.0 equiv)
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Reagents : NaNO₂ (1.2–2.5 equiv), HCl (2.0–4.0 equiv)
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Solvent : Water or aqueous ethanol
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Temperature : 0–30°C (prevents nitroso group decomposition)
Optimized Conditions
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Molar Ratio : NaNO₂:Substrate = 1.2:1 minimizes over-nitrosation.
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Acid Choice : HCl outperforms H₂SO₄ due to Cl⁻ stabilization of nitrosonium ion (NO⁺).
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Yield : 70–85% after extraction (CH₂Cl₂) and silica gel chromatography.
Side Reactions
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Dinitrosation : Excess NaNO₂ leads to N,N'-dinitrosopiperazine derivatives.
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Hydrolysis : Prolonged exposure to acidic conditions cleaves the ester to carboxylic acid.
Alternative Nitrosation Strategies
Nitrosyl Chloride (NOCl) in Non-Aqueous Media
To circumvent aqueous hydrolysis, gaseous NOCl in dichloromethane or THF achieves nitrosation at -10°C:
Solid-Phase Nitrosation
Immobilizing ethyl piperidine-4-carboxylate on polystyrene resin enables nitrosation with isoamyl nitrite, simplifying purification:
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Resin Loading : 1.2 mmol/g
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Yield : 65% (recovered via filtration and cleavage)
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Applications : High-throughput synthesis for drug discovery.
Critical Analysis of Methodologies
Key Findings :
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Aqueous nitrosation remains the most cost-effective for bulk production despite moderate safety risks.
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NOCl methods suit small-scale, high-purity demands but require stringent safety protocols.
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Solid-phase synthesis is ideal for combinatorial chemistry but suffers from lower yields.
Purification and Characterization
Chromatography : Silica gel column chromatography (hexane:EtOAc = 4:1) removes dinitrosation byproducts.
Recrystallization : Petrol ether/EtOAc (3:1) yields crystals with >99% purity.
Spectroscopic Data :
Chemical Reactions Analysis
Ethyl 1-nitrosopiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-nitrosopiperidine-4-carboxylate serves critical roles in several pharmaceutical contexts:
- Analytical Method Development :
- Quality Control (QC) :
- Abbreviated New Drug Applications (ANDA) :
Research Applications
In addition to its pharmaceutical uses, this compound is also valuable in various research settings:
- Toxicology Studies :
- Chemical Synthesis :
Case Study 1: Detection of Nitrosamines in Pharmaceuticals
A study conducted by the European Medicines Agency (EMA) highlighted the importance of monitoring nitrosamine impurities in medications, including those containing this compound. The findings indicated that certain manufacturing processes could lead to the formation of nitrosamines, necessitating stringent testing protocols to ensure patient safety .
Case Study 2: Method Validation Using this compound
In a research paper published on method validation for detecting nitrosamines, this compound was used as a calibration standard. The study demonstrated effective quantification techniques that could be applied across various pharmaceutical products, ensuring compliance with safety regulations .
Mechanism of Action
The mechanism of action of ethyl 1-nitrosopiperidine-4-carboxylate involves its reactivity with nucleophiles. The nitroso group can form adducts with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl 1-nitrosopiperidine-4-carboxylate, emphasizing substituent effects, physicochemical properties, and applications:
Key Comparative Insights :
Reactivity :
- The nitroso group in the target compound contrasts with azide (click chemistry) or sulfonyl (stabilizing) groups in analogs. Nitroso derivatives are prone to redox reactions, necessitating inert storage conditions.
- Carboxylic acid derivatives (e.g., 1-(ethoxycarbonyl)piperidine-4-carboxylic acid) exhibit higher aqueous solubility (Log S = -1.7) compared to esters .
- Synthesis: Ethyl 4-hydroxypiperidine-1-carboxylate is synthesized via esterification under basic conditions (e.g., NaOH) , whereas sulfonyl analogs require sulfonylation with aryl sulfonyl chlorides . Nitroso group introduction may demand nitrosating agents like NaNO₂ under acidic conditions.
Biological Activity :
Q & A
Q. What are the recommended synthetic routes for ethyl 1-nitrosopiperidine-4-carboxylate, and how should purity benchmarks be validated?
- Methodology :
- Step 1 : Start with piperidine-4-carboxylate derivatives (e.g., ethyl 4-oxo-piperidinecarboxylate, CAS 29976-53-2 ) as precursors. Nitrosation can be achieved using sodium nitrite in acidic media (e.g., HCl or acetic acid) under controlled temperatures (0–5°C) to minimize side reactions .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC with a C18 column (UV detection at 254 nm) .
- Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR) with literature values for structural confirmation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with strong oxidizers or reducing agents due to potential nitroso group reactivity .
- Emergency : For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields during scale-up synthesis?
- Methodology :
- Contradiction Analysis :
- Variable 1 : Examine temperature control—higher scales may require slower nitrosation rates to avoid exothermic side reactions. Use in-situ FTIR to monitor intermediate formation .
- Variable 2 : Assess solvent choice—polar aprotic solvents (e.g., DMF) may improve solubility but increase impurity retention. Compare yields under THF vs. dichloromethane conditions .
- Validation : Replicate small-scale optimized conditions in a controlled reactor (e.g., jacketed glass reactor with precise thermal regulation) .
Q. What mechanistic insights explain the instability of this compound under basic conditions?
- Methodology :
- Experimental Design :
- Step 1 : Perform kinetic studies by varying pH (7–12) and monitoring decomposition via UV-Vis spectroscopy (λmax ~400 nm for nitroso intermediates) .
- Step 2 : Isolate decomposition products (e.g., piperidine derivatives) using LC-MS and propose pathways (e.g., retro-nitroso cleavage or dimerization) .
- Theoretical Framework : Use DFT calculations to model transition states and compare activation energies for proposed pathways .
Q. How can researchers optimize catalytic systems for selective nitrosation of piperidine derivatives?
- Methodology :
- Screening : Test transition-metal catalysts (e.g., Cu(II) or Fe(III)) in acidic media. Monitor selectivity via GC-MS and quantify byproduct formation (e.g., N-nitramine derivatives) .
- Data Analysis : Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time .
Key Considerations for Experimental Design
- Theoretical Alignment : Link mechanistic studies to nitroso compound reactivity theories (e.g., nitrosamine carcinogenicity models) to contextualize findings .
- Ethical Compliance : Adhere to institutional guidelines for handling mutagenic nitroso compounds, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
